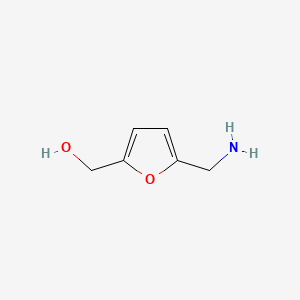

2-Furanmethanol, 5-(aminomethyl)-

Description

The exact mass of the compound 2-Furanmethanol, 5-(aminomethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Furanmethanol, 5-(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, 5-(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(aminomethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANOVBJYCBOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332277 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88910-22-9 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(aminomethyl)furan-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 2-Furanmethanol, 5-(aminomethyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanmethanol, 5-(aminomethyl)-, also known by its synonym (5-(aminomethyl)furan-2-yl)methanol and CAS number 88910-22-9, is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and as a renewable chemical intermediate.[1][2] Its structure, featuring a furan ring substituted with both a hydroxymethyl and an aminomethyl group, provides two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.[1] Notably, this compound has been identified as a signaling molecule that promotes the proliferation of corneal endothelial cells with greater potency than Transforming Growth Factor-beta (TGF-β), highlighting its potential in regenerative medicine. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological interactions.

Chemical and Physical Properties

Quantitative physical property data for 2-Furanmethanol, 5-(aminomethyl)- is not extensively reported in publicly available literature. However, its structural attributes suggest it is a polar molecule with solubility in polar solvents.[3] Safety data sheets indicate it should be handled with care, keeping containers tightly closed in a dry, cool, and well-ventilated place.

Table 1: General and Computed Properties of 2-Furanmethanol, 5-(aminomethyl)-

| Property | Value | Source |

| CAS Number | 88910-22-9 | |

| Molecular Formula | C₆H₉NO₂ | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| IUPAC Name | [5-(aminomethyl)furan-2-yl]methanol | |

| InChI Key | AMANOVBJYCBOPN-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | ≥95% (Commercially available) | |

| Storage Temperature | Keep in dark place, inert atmosphere | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 2-Furanmethanol, 5-(aminomethyl)-. While specific spectra are not widely published, expected NMR features and the availability of spectral data have been reported.[1][6]

Table 2: Expected ¹H NMR Spectral Features [1]

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| Furan Protons (C3-H, C4-H) | 6.0 - 6.5 | Doublets |

| Methylene Protons (-CH₂OH) | Singlet | Singlet |

| Methylene Protons (-CH₂NH₂) | Singlet | Singlet |

| Hydroxyl Proton (-OH) | Broad Singlet | Broad Singlet |

| Amine Protons (-NH₂) | Broad Singlet | Broad Singlet |

Note: The chemical shifts of -OH and -NH₂ protons are dependent on solvent, concentration, and temperature.

Table 3: Available Spectroscopic Data on SpectraBase [6]

| Technique | Availability |

| ¹³C NMR | Available |

| FTIR | Available |

| Mass Spectrometry (GC) | Available |

Experimental Protocols: Synthesis

The primary synthetic route to 2-Furanmethanol, 5-(aminomethyl)- is the reductive amination of 5-hydroxymethylfurfural (HMF), a key platform chemical derivable from renewable biomass.[1][2] Several catalytic systems have been developed for this one-pot reaction.

Reductive Amination of HMF using Ni/SBA-15 Catalyst

This method employs a non-noble metal catalyst for the direct reductive amination of HMF with aqueous ammonia.

-

Catalyst: Ni/SBA-15

-

Reactants: 5-hydroxymethylfurfural (HMF), aqueous ammonia

-

Reaction Conditions:

-

Temperature: 100 °C

-

Time: 4 hours

-

-

Yield: An 89.8% yield of 5-(Aminomethyl)-2-furanmethanol (AMF) has been reported under these relatively mild conditions.

-

Key Insight: The use of aqueous ammonia and a nickel-based catalyst provides a more sustainable and cost-effective alternative to traditional methods that often require excessive liquid ammonia and precious metal catalysts. The presence of a small amount of water was found to enhance the yield by promoting the formation of ammonium ions, which helps to prevent side reactions.

Reductive Amination of HMF using NiyAlOx Catalysts

This protocol utilizes a versatile nickel-based catalyst prepared by coprecipitation for the reductive amination of HMF in an aqueous solution.

-

Catalyst: Ni₆AlOₓ

-

Reactants: 5-hydroxymethylfurfural (HMF), aqueous ammonia (NH₃·H₂O, 28 wt%)

-

Reducing Agent: H₂ (1 bar)

-

Reaction Conditions:

-

Temperature: 100 °C

-

Time: 6 hours

-

-

Procedure:

-

The reactor is charged with 1 mmol of HMF, 3 mL of NH₃·H₂O solution, and 50 mg of the pre-reduced catalyst.

-

The reactor is sealed, evacuated, and then charged with H₂.

-

The reaction is conducted at the desired temperature with magnetic stirring.

-

-

Yield: A 99% yield towards 5-(aminomethyl)-2-furylmethanol has been achieved. The catalyst was also shown to be recyclable for up to four consecutive runs without a significant loss of activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general one-pot synthesis of 2-Furanmethanol, 5-(aminomethyl)- from 5-hydroxymethylfurfural.

Caption: A simplified workflow for the catalytic synthesis of 2-Furanmethanol, 5-(aminomethyl)-.

Conceptual Signaling Pathway

2-Furanmethanol, 5-(aminomethyl)- has been shown to be more potent than TGF-β in inducing corneal endothelial cell proliferation. While the exact mechanism is not fully elucidated, it likely interacts with pathways that regulate cell growth and division. The diagram below illustrates a simplified canonical TGF-β signaling pathway, which is known to be involved in the regulation of corneal endothelial cell proliferation, and indicates a conceptual point of intervention for a pro-proliferative agent.

Caption: Simplified TGF-β signaling and a conceptual point of action for a pro-proliferative agent.

Biological Activity and Applications

The most significant reported biological activity of 2-Furanmethanol, 5-(aminomethyl)- is its ability to induce the proliferation of corneal endothelial cells.[3] This is a critical area of research as these cells have limited regenerative capacity in vivo, and their loss can lead to corneal opacity and vision loss. The finding that this compound is more potent than TGF-β, a key cytokine involved in cell growth and differentiation, suggests it may act on similar or downstream pathways to promote cell cycle progression.[3]

Due to its versatile chemical nature, 2-Furanmethanol, 5-(aminomethyl)- serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its bifunctionality allows for its use in the creation of polymers like polyamides and polyurethanes.[1]

Conclusion

2-Furanmethanol, 5-(aminomethyl)- is a promising platform chemical with significant potential in both industrial and biomedical applications. Its synthesis from renewable resources aligns with the principles of green chemistry. While there is a need for more comprehensive data on its physical properties, the available information on its synthesis, spectral characteristics, and particularly its potent pro-proliferative effects on corneal endothelial cells, makes it a compelling subject for further research and development by scientists in the fields of drug discovery and regenerative medicine.

References

- 1. 2-Furanmethanol, 5-(aminomethyl)- | 88910-22-9 | Benchchem [benchchem.com]

- 2. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cas 88910-22-9,2-Furanmethanol, 5-(aminomethyl)- | lookchem [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

(5-Aminomethyl-furan-2-yl)-methanol: A Technical Guide for Researchers

CAS Number: 88910-22-9

This technical guide provides an in-depth overview of (5-Aminomethyl-furan-2-yl)-methanol, a furan derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and biological significance.

Physicochemical Properties

(5-Aminomethyl-furan-2-yl)-methanol is a solid compound with a purity often exceeding 95%.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 88910-22-9 | [2] |

| Molecular Formula | C₆H₉NO₂ | [2][3] |

| Molecular Weight | 127.14 g/mol | [2][3] |

| Physical State | Solid | [1] |

| Purity | ≥95% | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Synthesis

The primary and most efficient method for the synthesis of (5-Aminomethyl-furan-2-yl)-methanol is the reductive amination of 5-hydroxymethylfurfural (HMF). This process involves the reaction of HMF with an amine source, typically ammonia, in the presence of a catalyst and a reducing agent.

Various catalytic systems have been explored to optimize this conversion, with studies reporting high yields. For instance, a study utilizing an Ir/C catalyst achieved a 92% yield and 99% selectivity for the desired product under mild conditions.[1][4] The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of (5-Aminomethyl-furan-2-yl)-methanol.

Detailed Experimental Protocol: Reductive Amination of 5-Hydroxymethylfurfural (HMF)

The following is a generalized protocol based on literature reports. Specific parameters may vary depending on the chosen catalyst and equipment.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Ammonia source (e.g., aqueous ammonia, gaseous ammonia)

-

Catalyst (e.g., 5% Ir/C)

-

Hydrogen gas (H₂)

-

Solvent (e.g., water, ethanol)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

The autoclave reactor is charged with HMF, the solvent, and the catalyst.

-

The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure.

-

The ammonia source is introduced into the reactor.

-

The reaction mixture is heated to the desired temperature with constant stirring.

-

The reaction is allowed to proceed for a specified time, with progress monitored by techniques such as TLC or HPLC.

-

After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified, for example, by column chromatography, to yield pure (5-Aminomethyl-furan-2-yl)-methanol.

Biological Activity and Potential Applications

(5-Aminomethyl-furan-2-yl)-methanol and its derivatives have shown promise in several areas of pharmacological research.

Calcium Channel Antagonism

A significant area of interest is the potential for derivatives of this compound to act as calcium channel antagonists. A patent has disclosed derivatives of 5-dialkylaminomethyl-2-furanmethanol that exhibit Ca-antagonistic activity and have blood pressure-lowering effects. This suggests a potential therapeutic application in cardiovascular diseases such as hypertension.

The mechanism of action for calcium channel blockers generally involves the inhibition of voltage-gated calcium channels, leading to a reduction in calcium influx into smooth muscle cells and subsequent vasodilation.

Caption: Proposed mechanism of Ca-antagonism by derivatives.

Signaling Molecule and Cell Proliferation

Interestingly, (5-Aminomethyl-furan-2-yl)-methanol has been described as a signaling molecule that is more potent than Transforming Growth Factor-beta (TGF-β) in inducing corneal endothelium cell proliferation. This suggests a potential role in regenerative medicine and tissue engineering, particularly in ophthalmology.

The TGF-β signaling pathway is a complex network that regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. The interaction of (5-Aminomethyl-furan-2-yl)-methanol with this pathway warrants further investigation to elucidate its precise mechanism of action.

Safety and Handling

While a comprehensive safety profile is not available, general laboratory safety precautions should be observed when handling (5-Aminomethyl-furan-2-yl)-methanol.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

In case of exposure:

-

Skin contact: Wash with soap and water.

-

Eye contact: Rinse thoroughly with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and seek medical attention.

-

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Conclusion

(5-Aminomethyl-furan-2-yl)-methanol is a versatile furan derivative with a straightforward synthetic route from the biomass-derived platform chemical, HMF. Its demonstrated biological activities, particularly the potential for its derivatives as calcium channel antagonists and its role as a potent signaling molecule, make it a compound of significant interest for further research and development in the pharmaceutical and biomedical fields. Future studies should focus on obtaining detailed physicochemical and spectroscopic data, optimizing synthesis protocols, and thoroughly investigating its mechanisms of biological action.

References

Spectroscopic and Synthetic Insights into 2-Furanmethanol, 5-(aminomethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for 2-Furanmethanol, 5-(aminomethyl)-, a heterocyclic organic compound with applications as a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Furanmethanol, 5-(aminomethyl)-. These predictions are derived from spectral data of analogous compounds such as furfuryl alcohol, 2-Furanmethanol, 5-methyl-, and 2,5-bis(aminomethyl)furan.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.2-6.3 | Doublet | Furan H (position 3 or 4) |

| ~6.1-6.2 | Doublet | Furan H (position 3 or 4) |

| ~4.5 | Singlet | -CH₂OH |

| ~3.8 | Singlet | -CH₂NH₂ |

| (Broad) | Singlet | -OH, -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-158 | C5 (furan) |

| ~150-153 | C2 (furan) |

| ~108-112 | C3 or C4 (furan) |

| ~107-110 | C3 or C4 (furan) |

| ~57-60 | -CH₂OH |

| ~40-43 | -CH₂NH₂ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 110 | [M-NH₃]⁺ |

| 98 | [M-CH₂OH]⁺ |

| 97 | [M-CH₂O]⁺ |

| 81 | [M-CH₂OH, -NH₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H and N-H stretching |

| 3120-3100 | C-H stretching (furan ring) |

| 2950-2850 | C-H stretching (methylene) |

| 1600-1550 | C=C stretching (furan ring) |

| 1510-1450 | N-H bending |

| 1250-1200 | C-O stretching (alcohol) |

| 1050-1000 | C-N stretching |

Synthetic Pathway

2-Furanmethanol, 5-(aminomethyl)- is commonly synthesized from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The synthesis involves a reductive amination process.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of small organic molecules like 2-Furanmethanol, 5-(aminomethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to identify proton environments and neighboring protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Analyze the chemical shifts to identify the different carbon environments.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) is often used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) can be employed.

-

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS, typically yielding the protonated molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is placed directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups present in the molecule.

Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound typically follows a systematic workflow, integrating data from various spectroscopic techniques.

Interrelation of Spectroscopic Techniques

Mass spectrometry, NMR spectroscopy, and IR spectroscopy provide complementary information that, when combined, allows for the unambiguous determination of a molecule's structure.

An In-Depth Technical Guide on 2-Furanmethanol, 5-(aminomethyl)-: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Furanmethanol, 5-(aminomethyl)-, a promising signaling molecule with potential applications in drug development, particularly in ophthalmology. This document summarizes available data, outlines experimental protocols for its characterization, and visualizes its proposed biological signaling pathway.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in the early stages of drug development. These properties influence formulation strategies, storage conditions, and ultimately, the bioavailability and efficacy of a potential therapeutic agent.

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. It is a critical parameter for achieving desired drug concentrations in formulations for both in vitro and in vivo studies.

Stability describes the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, light, humidity, and pH. A stable compound ensures a consistent and reliable product with a predictable shelf life.

Physicochemical Properties of 2-Furanmethanol, 5-(aminomethyl)-

| Property | Value | Reference |

| CAS Number | 65517-38-6 | N/A |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Appearance | Not explicitly stated, but related furanmethanols are colorless to pale yellow liquids. | [2] |

Solubility Profile

Qualitative Solubility:

-

Polar Solvents: Expected to be soluble in water and other polar solvents due to the presence of hydrogen bond donor and acceptor groups.

-

Aprotic Polar Solvents: Likely soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Less Polar Organic Solvents: A related compound, 5-[(Dimethylamino)methyl]-2-furanmethanol, is reported to be slightly soluble in chloroform, ethyl acetate, and methanol[3]. This suggests that 2-Furanmethanol, 5-(aminomethyl)- may have limited solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like 2-Furanmethanol, 5-(aminomethyl)- involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of 2-Furanmethanol, 5-(aminomethyl)- in various solvents at a controlled temperature.

Materials:

-

2-Furanmethanol, 5-(aminomethyl)-

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, phosphate-buffered saline (PBS) at various pH values)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Furanmethanol, 5-(aminomethyl)- to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the pellet.

-

-

Quantification by HPLC:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of 2-Furanmethanol, 5-(aminomethyl)- of known concentrations.

-

Inject the standard solutions and the diluted sample solutions into the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 2-Furanmethanol, 5-(aminomethyl)- in the diluted sample solutions from the calibration curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

Stability Profile

The stability of furan-containing compounds can be a concern, as the furan ring can be susceptible to degradation under certain conditions. For instance, the parent compound, furfuryl alcohol, is known to be unstable in water and can darken upon exposure to air and light[2].

General Stability Considerations:

-

Hygroscopicity: A related compound, 5-[(Dimethylamino)methyl]-2-furanmethanol, is described as hygroscopic, suggesting that 2-Furanmethanol, 5-(aminomethyl)- may also be sensitive to moisture[3].

-

Light and Air Sensitivity: As with many furan derivatives, there is a potential for degradation upon exposure to light and air, likely through oxidative pathways.

-

pH Sensitivity: The stability of furan rings can be pH-dependent. Both acidic and basic conditions can promote degradation pathways such as hydrolysis and polymerization.

-

Temperature: Elevated temperatures are expected to accelerate degradation reactions.

Storage Recommendations:

Based on the properties of related compounds, it is recommended to store 2-Furanmethanol, 5-(aminomethyl)- in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to protect it from light, air, and moisture. A refrigerator is a suitable storage location[3].

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify the degradation pathways and products of 2-Furanmethanol, 5-(aminomethyl)- under various stress conditions.

Materials:

-

2-Furanmethanol, 5-(aminomethyl)-

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

-

Heat source (e.g., oven)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Dissolve the compound in a dilute HCl solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a dilute NaOH solution (e.g., 0.1 M NaOH) and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the compound with a dilute H₂O₂ solution (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature.

-

Photodegradation: Expose the compound (in solid and solution form) to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC-PDA-MS method. This method should be able to separate the parent compound from all significant degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

Use the PDA detector to assess peak purity.

-

Use the MS detector to obtain mass information of the degradation products to aid in their structural elucidation.

-

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study to assess the stability of a compound.

Biological Activity and Signaling Pathway

2-Furanmethanol, 5-(aminomethyl)- has been identified as a signaling molecule that is more potent than Transforming Growth Factor-beta (TGF-β) in inducing the proliferation of corneal endothelial cells. Recent research suggests a potential link between a related molecule and the regulation of the ROCK2/HIPPO signaling pathway in the context of TGF-β-induced senescence in human corneal endothelial cells[4].

TGF-β signaling plays a crucial role in regulating cell growth, differentiation, and apoptosis. In the canonical pathway, TGF-β ligands bind to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD) and translocate to the nucleus to regulate gene expression.

The finding that 2-Furanmethanol, 5-(aminomethyl)- can influence pathways related to TGF-β signaling in corneal endothelial cells is significant for potential therapeutic applications in corneal diseases characterized by endothelial cell loss.

Proposed Signaling Pathway for Corneal Endothelial Cell Proliferation

Based on the available information, a proposed signaling pathway for 2-Furanmethanol, 5-(aminomethyl)- (referred to as AMF in the diagram) in promoting corneal endothelial cell proliferation is presented below. This pathway involves the modulation of the ROCK2/HIPPO pathway, which is known to be involved in cell proliferation and survival.

Caption: Proposed signaling pathway of 2-Furanmethanol, 5-(aminomethyl)- in corneal endothelial cells.

Pathway Description:

-

Receptor Binding: 2-Furanmethanol, 5-(aminomethyl)- (AMF) is hypothesized to bind to a specific cell surface receptor on corneal endothelial cells.

-

ROCK2 Inhibition: This binding event leads to the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).

-

HIPPO Pathway Modulation: ROCK2 is known to activate the HIPPO signaling pathway. By inhibiting ROCK2, AMF prevents the activation of the HIPPO pathway.

-

YAP/TAZ Activation: The HIPPO pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inhibition of the HIPPO pathway by AMF leads to the accumulation of active, dephosphorylated YAP/TAZ.

-

Nuclear Translocation and Gene Expression: Active YAP/TAZ translocate to the nucleus, where they promote the expression of genes that drive cell proliferation.

-

Suppression of TGF-β Induced Senescence: TGF-β signaling can induce cellular senescence. By modulating the ROCK2/HIPPO pathway, AMF may also suppress the pro-senescence effects of TGF-β, further contributing to a pro-proliferative cellular environment.

Conclusion

2-Furanmethanol, 5-(aminomethyl)- is a molecule of significant interest for its potential to promote corneal endothelial cell proliferation. While quantitative data on its solubility and stability are still emerging, its chemical structure suggests solubility in polar solvents and a need for careful storage to prevent degradation. The proposed signaling pathway involving the inhibition of the ROCK2/HIPPO cascade provides a strong rationale for its biological activity and a foundation for further investigation into its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further characterize this promising compound.

References

Thermochemical properties of substituted furanmethanols

An In-depth Technical Guide to the Thermochemical Properties of Substituted Furanmethanols

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furanmethanols are a class of oxygenated heterocyclic compounds derived from biomass. They are recognized as key platform chemicals with significant potential in the sustainable production of biofuels, specialty chemicals, and advanced polymers. A thorough understanding of their thermochemical properties is fundamental to designing and optimizing synthetic routes, assessing their energetic value as fuels, and predicting their stability and reactivity. This guide provides a comprehensive overview of the essential thermochemical data for key substituted furanmethanols, details the experimental and computational methodologies used to determine these properties, and illustrates the logical and experimental workflows involved. While the primary applications of these compounds are in the fields of biofuels and materials science, the foundational chemical data herein is valuable for professionals in any chemical science discipline, including drug development, where furan rings are common structural motifs.

Thermochemical Data of Key Substituted Furanmethanols

The following tables summarize critical experimental and computational thermochemical data for furfuryl alcohol and its important substituted derivatives. All data are for the standard state (p° = 0.1 MPa) at 298.15 K unless otherwise specified.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°)

| Compound | Formula | Phase | ΔfH° (kJ·mol⁻¹) | Method | Reference(s) |

| 2-Furanmethanol (Furfuryl Alcohol) | C₅H₆O₂ | liquid | -276.5 ± 0.7 | Combustion Calorimetry | [1] |

| gas | -225.2 ± 0.9 | From liquid ΔfH° and ΔvapH° | [1] | ||

| 5-Hydroxymethylfurfural (HMF) | C₆H₆O₃ | solid | -473.1 ± 1.4 | Combustion Calorimetry | [2] |

| gas | -370.0 ± 1.4 | From solid ΔfH° and ΔsubH° | [2] | ||

| 2,5-Furandimethanol (FDM) | C₆H₈O₃ | solid | - | - | - |

| 5-Methylfurfurylamine | C₆H₉NO | liquid | -134.5 ± 1.5 | Combustion Calorimetry | [3] |

| gas | -81.2 ± 1.7 | From liquid ΔfH° and ΔvapH° | [3] |

Table 2: Enthalpies of Phase Change (Vaporization/Sublimation)

| Compound | Formula | Phase Change | ΔH°change (kJ·mol⁻¹) | Method | Reference(s) |

| 2-Furanmethanol (Furfuryl Alcohol) | C₅H₆O₂ | Vaporization (l→g) | 51.3 ± 0.4 | Calorimetry | [1] |

| 5-Hydroxymethylfurfural (HMF) | C₆H₆O₃ | Vaporization (l→g) | 83.4 ± 0.2 | Transpiration | [3][4] |

| Fusion (s→l) | 19.8 | DSC | [4] | ||

| Sublimation (s→g) | 103.2 ± 0.2 | Derived | [3][4] | ||

| 5-Methylfurfurylamine | C₆H₉NO | Vaporization (l→g) | 53.3 ± 0.9 | Calvet Microcalorimetry | [3] |

Table 3: Enthalpies of Combustion (ΔcH°)

| Compound | Formula | Phase | ΔcH° (kJ·mol⁻¹) | Method | Reference(s) |

| 2-Furanmethanol (Furfuryl Alcohol) | C₅H₆O₂ | liquid | -2591.3 ± 0.6 | Static Bomb Calorimetry | [1] |

| 5-Methylfurfurylamine | C₆H₉NO | liquid | -3715.3 ± 1.4 | Static Bomb Calorimetry | [3] |

Table 4: Bond Dissociation Energies (BDE)

| Compound | Bond | BDE (kJ·mol⁻¹) | Method | Reference(s) |

| 2-Furanmethanol (Furfuryl Alcohol) | C-H (in CH₂) | 371 | CBS-QB3 Calculation | [4] |

| O-H (in CH₂OH) | 436 | CBS-QB3 Calculation | [4] | |

| C-O (ring-CH₂) | 464 | CBS-QB3 Calculation | [4] |

Methodologies for Thermochemical Analysis

The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational methods.

Experimental Protocols

3.1.1 Static Bomb Combustion Calorimetry

This technique is the cornerstone for determining the standard enthalpy of formation of organic compounds. It measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

-

Apparatus: A high-pressure stainless steel vessel (the "bomb"), a surrounding water jacket of known heat capacity (the calorimeter), a high-precision thermometer, and an ignition system.

-

Methodology:

-

Sample Preparation: A precisely weighed mass of the liquid or solid sample (typically encapsulated in a gelatin capsule or placed in a crucible) is positioned inside the bomb.

-

Assembly: A fuse wire (e.g., platinum or cotton) is connected to the ignition electrodes and placed in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the correction to the standard state.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen, typically to around 3 MPa.[5]

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter. The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited via an electrical current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises, until a maximum temperature is reached and it begins to cool.

-

Data Analysis: The corrected temperature rise is used to calculate the heat released. This value is corrected for the heat of combustion of the fuse and any auxiliary materials, and for the formation of nitric acid from residual nitrogen. The standard molar enthalpy of combustion (ΔcH°) is then calculated from this corrected heat release.[6][7]

-

3.1.2 Knudsen Effusion Method

This method is used to determine the vapor pressure of substances with low volatility. It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its equilibrium vapor pressure.[8][9]

-

Apparatus: A Knudsen cell (an isothermal container with a small, precisely machined orifice), a high-vacuum system, a mass measurement device (e.g., a quartz crystal microbalance or a magnetic suspension balance), and a temperature-controlled housing for the cell.[10]

-

Methodology:

-

Sample Loading: The solid or liquid sample is placed into the Knudsen cell.

-

System Evacuation: The cell is placed in its housing and connected to the vacuum system, which is evacuated to a high vacuum (typically < 10⁻⁴ Pa) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.[9][11]

-

Temperature Control: The Knudsen cell is heated to and maintained at a precise, constant temperature to allow the sample to reach solid-vapor or liquid-vapor equilibrium.

-

Effusion and Measurement: Molecules from the vapor phase effuse through the orifice. The rate of mass loss ( dm/dt ) due to this effusion is measured continuously.[10]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A₀W) * √(2πRT/M) where A₀ is the area of the orifice, W is the Clausing factor (a geometric correction for the orifice), R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[8]

-

Enthalpy of Vaporization: By measuring the vapor pressure at several different temperatures, the standard molar enthalpy of vaporization (ΔvapH°) can be determined using the Clausius-Clapeyron equation.

-

Computational Chemistry Protocols

High-level quantum chemical methods are invaluable for calculating thermochemical properties, complementing experimental data and providing insights where experiments are difficult.

-

Gaussian-3 (G3) and G3MP2 Theories: These are composite methods that approximate a high-level calculation through a series of lower-level calculations.[12] A typical G3MP2 workflow involves:

-

Geometry Optimization: The molecular geometry is optimized using a method like MP2(Full)/6-31G(d).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry using larger basis sets (e.g., G3MP2large) and more sophisticated methods like QCISD(T).

-

Composite Energy Calculation: The final G3 energy is determined by combining the energies from the different steps and adding empirical higher-level corrections (HLC) to compensate for remaining deficiencies. The standard enthalpy of formation is then typically derived using atomization or isodesmic reaction schemes.[3][6]

-

Visualizations of Workflows and Relationships

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the thermochemical analysis of substituted furanmethanols.

Caption: Workflow for Combustion Calorimetry Experiment.

Caption: Workflow for Knudsen Effusion Vapor Pressure Measurement.

Thermochemical Relationships

The fundamental thermochemical properties are interconnected through Hess's Law. The standard enthalpy of formation in the gas phase (ΔfH°(g)), a crucial value for theoretical studies, is derived from experimentally determined values for the condensed phase.

Caption: Thermochemical cycle for determining gas-phase enthalpy of formation.

Chemical Conversion Pathways

5-Hydroxymethylfurfural (HMF) is a central platform molecule that can be converted into other valuable furan derivatives, including 2,5-Furandimethanol (FDM). Understanding these reaction pathways is key to developing biorefineries.

Caption: Key chemical conversion pathways of HMF.

Conclusion

This guide has provided a consolidated resource on the thermochemical properties of key substituted furanmethanols. The tabulated data on enthalpies of formation, combustion, and phase change offer essential parameters for process modeling, reaction engineering, and fuel development. The detailed experimental and computational protocols serve as a practical reference for researchers engaged in the characterization of these and other novel bio-derived molecules. The visualized workflows and relationships aim to clarify the intricate connections between different thermochemical quantities and the pathways for both their determination and chemical conversion. As the bio-based economy expands, a robust foundation of thermochemical data will be increasingly critical for the successful translation of biomass potential into tangible chemical products and energy solutions.

References

- 1. 2-Furanmethanol [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-level ab initio enthalpies of formation of 2,5-dimethylfuran, 2-methylfuran, and furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. aakash.ac.in [aakash.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Furan, 2,5-dimethyl- [webbook.nist.gov]

- 11. web.utk.edu [web.utk.edu]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-Furanmethanol, 5-(aminomethyl)- from 5-hydroxymethylfurfural (HMF)

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-hydroxymethylfurfural (HMF) is a key bio-based platform chemical derived from the dehydration of C6 sugars. Its versatile structure, featuring an aldehyde, a primary alcohol, and a furan ring, makes it a valuable starting material for a wide range of chemicals and materials. One such important derivative is 2-Furanmethanol, 5-(aminomethyl)- (also known as 5-(aminomethyl)-2-furanmethanol or HMFA). HMFA is a significant building block in medicinal chemistry and for the synthesis of novel polymers.[1][2][3] The conversion of HMF to HMFA is typically achieved through reductive amination, a reaction of significant industrial interest.[2] This process involves the reaction of the aldehyde group of HMF with ammonia in the presence of a catalyst and a reducing agent. This application note provides a detailed protocol for the synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF, summarizing various catalytic systems and their performance.

Reaction Scheme

The synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF proceeds via a reductive amination pathway. The aldehyde group of HMF reacts with ammonia to form an intermediate imine, which is then hydrogenated to the corresponding primary amine.

Catalytic System Performance

The choice of catalyst is crucial for achieving high yield and selectivity in the reductive amination of HMF. Various heterogeneous catalysts, including both precious and non-noble metals, have been investigated. A summary of the performance of different catalytic systems is presented below.

| Catalyst | HMF Conversion (%) | Yield (%) | Selectivity (%) | Temperature (°C) | Time (h) | Notes | Reference |

| Ir/C | 93 | 92 | 99 | - | 0.83 | Mild conditions. Catalyst acidity and surface iridium influence activity. | [2][4] |

| Ni/SBA-15 | - | 89.8 | - | 100 | 4 | Non-noble metal catalyst with high selectivity. Aqueous ammonia used. | [1] |

| Raney Co | - | 99.5 | - | - | - | High yield reported for the amination of the carbonyl group. | [2][5] |

| Ru/C | - | - | - | - | - | Mentioned for comparison; generally lower selectivity than Ni/SBA-15. | [1] |

| Pd/C | - | - | - | - | - | Mentioned for comparison; generally lower selectivity than Ni/SBA-15. | [1] |

| Pt/C | - | - | - | - | - | Mentioned for comparison; generally lower selectivity than Ni/SBA-15. | [1] |

Experimental Protocol: Reductive Amination using a Heterogeneous Catalyst

This protocol provides a general procedure for the synthesis of 2-Furanmethanol, 5-(aminomethyl)- from HMF using a supported metal catalyst. Specific parameters may need to be optimized depending on the chosen catalyst.

Materials and Equipment:

-

5-hydroxymethylfurfural (HMF)

-

Supported catalyst (e.g., Ir/C or Ni/SBA-15)

-

Ammonia source (e.g., aqueous ammonia or gaseous ammonia)

-

Solvent (e.g., water, ethanol, or tetrahydrofuran)

-

High-pressure autoclave reactor with magnetic stirring

-

Hydrogen gas (H₂) source

-

Filtration apparatus (e.g., Buchner funnel or centrifuge)

-

Rotary evaporator

-

Analytical equipment for product characterization (e.g., GC-MS, HPLC, NMR)

Procedure:

-

Catalyst Preparation (if required): Prepare the catalyst according to established literature procedures or obtain from a commercial supplier.

-

Reactor Setup:

-

Add 5-hydroxymethylfurfural (HMF) and the chosen solvent to the high-pressure autoclave.

-

Add the heterogeneous catalyst to the reactor. The substrate-to-catalyst ratio should be optimized based on the specific catalyst used.

-

Seal the reactor.

-

-

Reaction Execution:

-

Purge the reactor multiple times with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.

-

Introduce the ammonia source. If using aqueous ammonia, it can be added with the solvent. If using gaseous ammonia, pressurize the reactor to the desired level.

-

Pressurize the reactor with hydrogen gas to the target pressure.

-

Begin stirring and heat the reactor to the desired reaction temperature (e.g., 100 °C for Ni/SBA-15).[1]

-

Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 4 hours for Ni/SBA-15).[1] Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or HPLC.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

-

Open the reactor and recover the reaction mixture.

-

Separate the solid catalyst from the liquid mixture by filtration or centrifugation. The catalyst can be washed with the solvent and dried for potential reuse.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized 2-Furanmethanol, 5-(aminomethyl)- using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

High-pressure reactions should be conducted behind a blast shield.

-

Handle flammable solvents and hydrogen gas with extreme caution.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Furanmethanol, 5-(aminomethyl)-.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Reductive Amination of HMF to 5-(Aminomethyl)-2-furanmethanol Using Supported Iridium-based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of 5-Hydroxymethylfurfural (HMF) to 5-(Aminomethyl)-2-furanmethanol (AMF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymethylfurfural (HMF) is a key bio-based platform chemical derived from the dehydration of carbohydrates. Its versatile functional groups—an aldehyde, a primary alcohol, and a furan ring—make it a valuable starting material for the synthesis of a wide range of chemicals and materials. One such important derivative is 5-(aminomethyl)-2-furanmethanol (AMF), also known as 5-hydroxymethylfurfurylamine (HMFA). AMF is a significant intermediate in the pharmaceutical and polymer industries.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of AMF via the reductive amination of HMF, focusing on various catalytic systems.

Reaction Pathway

The reductive amination of HMF to AMF involves the reaction of the aldehyde group of HMF with an amine source, typically ammonia, to form an imine intermediate, which is then subsequently reduced to the corresponding amine.

References

- 1. Efficient reductive amination of HMF with well dispersed Pd nanoparticles immobilized in a porous MOF/polymer composite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) using Nickel Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic conversion of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical, into valuable chemicals using nickel-based catalysts. Nickel catalysts offer a cost-effective and efficient alternative to precious metal catalysts for various transformations of HMF, including oxidation to 2,5-furandicarboxylic acid (FDCA), hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF), and hydrogenolysis to 2,5-dimethylfuran (DMF).

Overview of HMF Conversion Pathways using Nickel Catalysts

Nickel catalysts can direct the conversion of HMF through several key reaction pathways, yielding a range of valuable products. The primary transformations include:

-

Oxidation to 2,5-Furandicarboxylic Acid (FDCA): FDCA is a crucial monomer for the production of bio-based polymers like polyethylene furanoate (PEF), a promising alternative to petroleum-based PET. Nickel-based catalysts, particularly nickel oxides and hydroxides, can effectively catalyze the oxidation of HMF to FDCA.[1][2][3] The reaction typically proceeds through intermediate species such as 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[1][4]

-

Hydrogenation to 2,5-Bis(hydroxymethyl)furan (BHMF): BHMF is a versatile diol used in the synthesis of polyesters, polyurethanes, and as a pharmaceutical intermediate.[5] Nickel catalysts, often supported on various materials or promoted with other metals, are active for the selective hydrogenation of the aldehyde group in HMF to an alcohol group.[6][7]

-

Hydrogenolysis to 2,5-Dimethylfuran (DMF): DMF is considered a promising liquid biofuel due to its high energy density and favorable combustion properties.[5][8] The conversion of HMF to DMF involves both hydrogenation of the aldehyde group and subsequent hydrogenolysis of the hydroxyl groups, for which nickel-based catalysts have shown significant potential.[9][10][11]

Below is a diagram illustrating the main catalytic pathways for HMF conversion using nickel catalysts.

Caption: Catalytic pathways for HMF conversion.

Experimental Protocols

This section provides detailed methodologies for catalyst preparation and HMF conversion reactions based on published literature.

Catalyst Preparation Protocols

Protocol 2.1.1: Synthesis of Nickel Oxide (NiO) Catalyst

This protocol is adapted from a method for preparing nickel oxide catalysts for HMF oxidation.[1][2]

-

Precipitation: Dissolve a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water.

-

Slowly add a precipitating agent (e.g., a solution of NaOH or Na₂CO₃) dropwise under vigorous stirring until the pH reaches a desired value (e.g., pH 9-10).

-

Age the resulting precipitate in the mother liquor for a specified time (e.g., 2-4 hours) at a constant temperature.

-

Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

-

Dry the filter cake in an oven at a specific temperature (e.g., 80-110 °C) overnight.

-

Calcination (Optional): For crystalline NiO, calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) for several hours in air. For amorphous or partially hydroxylated nickel catalysts, this step may be omitted as they can exhibit higher activity.[3]

Protocol 2.1.2: Synthesis of Nickel-Phytic Acid (Ni-PA) Hybrid Catalyst

This protocol describes the synthesis of a Ni-PA hybrid for electrocatalytic HMF oxidation.[12][13]

-

Solution Preparation: Dissolve sodium phytate and a nickel salt (e.g., NiCl₂) in deionized water in separate beakers.

-

Mixing and Precipitation: Slowly add the nickel salt solution to the sodium phytate solution under constant stirring.

-

Continue stirring the mixture at room temperature for a set duration (e.g., 2 hours).

-

Aging: Allow the mixture to age under static conditions for an extended period (e.g., 12 hours) to ensure complete precipitation.

-

Collection and Drying: Separate the light green precipitate by centrifugation.

-

Wash the precipitate with deionized water and ethanol.

-

Dry the final product in an oven at a low temperature (e.g., 50 °C) overnight.

Protocol 2.1.3: Preparation of Supported Nickel Catalysts (e.g., Ni/Al₂O₃-TiO₂-ZrO₂) by Wet Impregnation

This protocol is based on the preparation of supported nickel catalysts for HMF hydrogenation.[8]

-

Support Preparation: Synthesize the mixed oxide support (e.g., Al₂O₃-TiO₂-ZrO₂) using a sol-gel method or obtain a commercial support.

-

Impregnation: Dissolve a calculated amount of nickel precursor (e.g., Ni(NO₃)₂·6H₂O) in a suitable solvent (e.g., water or ethanol) to achieve the desired metal loading.

-

Add the support material to the nickel precursor solution.

-

Stir the suspension for several hours at room temperature to ensure uniform impregnation.

-

Drying: Remove the solvent by rotary evaporation or by drying in an oven at a moderate temperature (e.g., 100-120 °C).

-

Calcination: Calcine the dried material in air at a high temperature (e.g., 400-500 °C) to decompose the nickel precursor to nickel oxide.

-

Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (e.g., 5-10% H₂ in Ar or N₂) at an elevated temperature (e.g., 400-600 °C) to obtain active metallic nickel sites.

HMF Conversion Protocols

Protocol 2.2.1: HMF Oxidation to FDCA in a Batch Reactor

This protocol is a general procedure for the oxidation of HMF using a nickel-based catalyst.[1][2]

-

Reactor Setup: Place a glass-jacketed batch reactor equipped with a magnetic stirrer and a temperature controller on a magnetic stir plate.

-

Reaction Mixture Preparation: In a typical experiment, charge the reactor with a specific volume (e.g., 50 mL) of an aqueous solution of HMF at a known concentration (e.g., 60 mmol·L⁻¹).

-

Add a predetermined amount of the nickel catalyst (e.g., 2–6% w/v).

-

Reaction Initiation: Add an oxidant, such as sodium hypochlorite (NaClO), either in a single portion or dropwise over a period of time. The molar ratio of oxidant to HMF is a critical parameter (e.g., 6:1 to 12:1).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25–75 °C) and stirring speed (e.g., 600 rpm) for the desired reaction time.

-

Sampling and Analysis: Periodically withdraw samples from the reactor, filter the catalyst, and analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, FDCA, and other intermediates.

Protocol 2.2.2: HMF Hydrogenation to DMF in an Autoclave

This protocol outlines a typical procedure for the hydrogenation of HMF to DMF under pressure.[9]

-

Reactor Loading: In a high-pressure autoclave (e.g., 50 mL), add the HMF substrate (e.g., 0.25 g), the nickel catalyst (e.g., 0.1 g), and the solvent (e.g., 10 mL of tetrahydrofuran - THF).

-

Purging: Seal the reactor and purge it several times with hydrogen gas (H₂) to remove air.

-

Pressurization and Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 1.0 MPa).

-

Heat the reactor to the target reaction temperature (e.g., 180 °C) while stirring at a constant rate (e.g., 560 rpm).

-

Reaction Duration: Maintain the reaction conditions for a specified duration (e.g., 6 hours).

-

Product Recovery and Analysis: After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

-

Collect the reaction mixture, separate the catalyst by centrifugation or filtration, and add an internal standard (e.g., biphenyl).

-

Analyze the liquid products by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the conversion of HMF and the yield of DMF and other products.

Data Presentation: Performance of Nickel Catalysts

The following tables summarize the performance of various nickel-based catalysts in the conversion of HMF.

Table 1: Catalytic Oxidation of HMF to FDCA

| Catalyst | Oxidant | Temp. (°C) | Time (h) | HMF Conv. (%) | FDCA Yield (%) | FDCA Sel. (%) | Reference |

| NiOₓ (untreated) | NaClO | 25 | - | - | 34.14 | 42.57 | [1][2] |

| Ni-MoSₓ/NF | Electrochemical | RT | - | 100 | - | 99 | [4] |

| Ni-PA | Electrochemical | RT | - | - | 99.1 | - | [12][13] |

| Ru/Ni(OH)₂ | Electrochemical | RT | - | ~100 | - | 98.5 | [14] |

Table 2: Catalytic Hydrogenation of HMF to BHMF

| Catalyst | H₂ Source | Temp. (°C) | Pressure | Time (h) | HMF Conv. (%) | BHMF Yield (%) | Reference |

| Ni-Re/TiO₂ | H₂ | 40 | - | - | - | 81-89 | [6] |

| Ni(OH)₂-OLA | Ethanol | 135 | N₂ | 5 | 96.81 | - | [7] |

Table 3: Catalytic Hydrogenolysis of HMF to DMF

| Catalyst | H₂ Source | Temp. (°C) | Pressure (MPa) | Time (h) | HMF Conv. (%) | DMF Yield (%) | Reference |

| Ni-Cu/HT | - | 85 | - | - | - | 83 | [9] |

| Ni/ZrP | H₂ | 240 | 5 | 20 | 100 | 68.1 | [8] |

| Ni-Co/C | Formic Acid | 210 | Self-generated | - | - | 90.0 | [10] |

| Ni₂Mo₃N | H₂ | - | - | - | - | - | [11] |

| Ni⁰NiO/ATZ3WI | Formic Acid | 210 | 2 (Ar) | 24 | - | - | [8] |

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the relationship between catalyst properties and performance.

Caption: General experimental workflow for HMF conversion.

Caption: Catalyst properties and their influence on performance.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical oxidation of 5-hydroxymethylfurfural over a molybdenum sulfide modified nickel-based catalyst - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00104K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective hydrogenation of 5-hydroxymethylfurfural and its acetal with 1,3-propanediol to 2,5-bis(hydroxymethyl)furan using supported rhenium-promoted nickel catalysts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient hydrogenolysis of 5-hydroxymethylfurfural to produce 2,5-dimethylfuran using unsupported nickel-molybdenum nitride catalysts | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Nickel-phytic acid hybrid for highly efficient electrocatalytic upgrading of HMF [frontiersin.org]

- 13. Nickel-phytic acid hybrid for highly efficient electrocatalytic upgrading of HMF | Semantic Scholar [semanticscholar.org]

- 14. Efficient Catalytic Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Ruthenium Cluster-Embedded Ni(OH)2 Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2,5-bis(aminomethyl)furan from 5-(aminomethyl)-2-furanmethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-bis(aminomethyl)furan (BAMF) starting from 5-(aminomethyl)-2-furanmethanol. This synthesis route is of significant interest as it utilizes a bio-based starting material and leads to a valuable diamine monomer for the production of polymers and as a building block in pharmaceutical synthesis. The protocols described herein are based on the reductive amination of the hydroxyl group of 5-(aminomethyl)-2-furanmethanol.

Introduction

2,5-bis(aminomethyl)furan is a key furan-based diamine that can be derived from renewable biomass resources. Its rigid furan ring and reactive amine functionalities make it an attractive monomer for the synthesis of advanced polymers such as polyamides and polyurethanes with unique properties. Furthermore, its structure is a valuable scaffold in the development of novel pharmaceutical agents. The synthesis from 5-(aminomethyl)-2-furanmethanol represents the final amination step in the conversion of 5-hydroxymethylfurfural (HMF) to BAMF. This document outlines a one-pot protocol using heterogeneous catalysis, offering a streamlined and efficient approach to this valuable chemical intermediate.

Reaction Principle

The synthesis of 2,5-bis(aminomethyl)furan from 5-(aminomethyl)-2-furanmethanol is achieved through a reductive amination reaction. In this process, the primary alcohol group is converted to a primary amine in the presence of ammonia and a heterogeneous catalyst, typically under a hydrogen atmosphere. The reaction proceeds via a "hydrogen-borrowing" mechanism where the alcohol is first dehydrogenated to an aldehyde intermediate on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield the final diamine product.

Experimental Protocols

The following protocols are based on established literature for the reductive amination of the hydroxyl group in furanic compounds.[1][2][3]

Protocol 1: One-Pot Reductive Amination using Raney Ni Catalyst

This protocol is adapted from the direct, one-step reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over a Raney Ni catalyst.[1] The second stage of this reaction, the amination of the hydroxyl group, is directly applicable.

Materials:

-

5-(aminomethyl)-2-furanmethanol

-

Raney Ni (activated)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonia (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

Procedure:

-

Reactor Setup: In a glovebox or under an inert atmosphere, add 5-(aminomethyl)-2-furanmethanol (e.g., 0.5 g) and anhydrous THF (15 mL) to the high-pressure autoclave.

-

Catalyst Addition: Carefully add the activated Raney Ni catalyst (e.g., 0.25 g) to the reactor.

-

Sealing and Purging: Seal the autoclave and purge with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

-

Ammonia and Hydrogen Introduction: Pressurize the reactor with anhydrous ammonia to the desired pressure (e.g., 0.2-0.35 MPa) and then with hydrogen gas to the final reaction pressure (e.g., 1 MPa).

-

Reaction: Heat the reactor to the target temperature (e.g., 160 °C) and stir the reaction mixture at a constant speed (e.g., 1000 rpm) for the specified duration (e.g., 10-12 hours).

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess gas in a fume hood.

-

Work-up: Open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation. The resulting solution contains the desired product, 2,5-bis(aminomethyl)furan.

-

Purification: The solvent can be removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Two-Stage, One-Pot Synthesis using a Bifunctional CuNiAlOₓ Catalyst

This protocol is based on a two-stage process for converting HMF to BAMF, where the second stage focuses on the amination of the hydroxyl group.[3]

Materials:

-

5-(aminomethyl)-2-furanmethanol

-

CuNiAlOₓ catalyst

-

Dioxane

-

Ammonia (aqueous solution, e.g., 25-28 wt%)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Setup: Add 5-(aminomethyl)-2-furanmethanol, dioxane, and the CuNiAlOₓ catalyst to the autoclave.

-

Ammonia Addition: Add the aqueous ammonia solution to the reactor.

-

Sealing and Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.

-

Reaction - Second Stage: Heat the reactor to a higher temperature (e.g., 210 °C) to facilitate the amination of the hydroxyl group and proceed with the reaction for a specified time (e.g., 18 hours).

-

Cooling and Work-up: Follow the cooling, depressurization, and work-up steps as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data from relevant literature on the synthesis of 2,5-bis(aminomethyl)furan (BAMF) from 5-hydroxymethylfurfural (HMF), which involves the amination of the hydroxyl group as the second step.

| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa H₂) | Solvent | Reaction Time (h) | Yield of BAMF (%) | Reference |

| Raney Ni | HMF | 160 | 1 | THF | 12 | 82.3 | [1] |

| Raney Co (stage 1) / Raney Ni (stage 2) | HMF | 120 (2h) then 160 (10h) | 1 | THF | 12 | 88.3 | [1] |

| Cu₄Ni₁Al₄Oₓ | HMF | 90 (stage 1) then 210 (stage 2) | 4 | Dioxane | 24 (total) | 85.9 | [3][4] |

| 10Ni/γ-Al₂O₃ | HMF | 160 | 4 | Dioxane | 6 | 86.3 | [2] |

Visualizations

Reaction Workflow

Caption: Workflow for the one-pot synthesis of 2,5-bis(aminomethyl)furan.

Plausible Reaction Pathway

Caption: Plausible "hydrogen-borrowing" reaction pathway.

References

- 1. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08560B [pubs.rsc.org]

- 4. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Furanmethanol, 5-(aminomethyl)- in Bio-Based Polymer Production

Introduction: The drive for sustainable alternatives to petroleum-based plastics has spurred significant research into bio-derived monomers. Among these, 2-Furanmethanol, 5-(aminomethyl)-, a versatile bifunctional molecule derived from biomass, is emerging as a promising building block for high-performance polyamides and polyurethanes. Its rigid furan ring and reactive amine and hydroxyl functionalities allow for the synthesis of polymers with unique thermal and mechanical properties. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this bio-based monomer.

Polyamide Production

The primary amine and hydroxyl groups of 2-Furanmethanol, 5-(aminomethyl)- (AMF) enable its use as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form furan-based polyamides. These polymers are being explored as bio-based alternatives to their petroleum-derived counterparts, offering potentially superior thermal and mechanical properties due to the rigid furan core.[1]

Experimental Protocol: Synthesis of Polyamide from AMF and a Diacid Chloride

This protocol describes a general procedure for the synthesis of a polyamide via interfacial polymerization, a common method for producing high molecular weight polymers at low temperatures.

Materials:

-

2-Furanmethanol, 5-(aminomethyl)- (AMF)

-

Adipoyl chloride (or other diacid chloride)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Acetone

-

Nitrogen gas

Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve a specific molar amount of 2-Furanmethanol, 5-(aminomethyl)- and a stoichiometric equivalent of sodium hydroxide in distilled water. The sodium hydroxide acts as an acid scavenger.

-

Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacid chloride (e.g., adipoyl chloride) in dichloromethane.

-

Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. The polyamide will form at this interface.

-

Polymer Film Formation: Gently grasp the polymer film at the interface with forceps and continuously pull it out of the beaker. The polymer will form a continuous "rope" as it is removed.

-

Washing and Drying: Wash the collected polyamide rope thoroughly with distilled water and then with acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: The resulting polyamide can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Visualization of Polyamide Synthesis Workflow

Caption: Workflow for polyamide synthesis via interfacial polymerization.

Polyurethane Production